![molecular formula C8H16ClN3O2 B1226982 Pentamustine CAS No. 73105-03-0](/img/structure/B1226982.png)
Pentamustine
Overview
Description
Preparation Methods
The synthesis of pentamustine involves multiple steps, starting with the conversion of 2,4-dinitroaniline to a compound that can be further processed into this compound hydrochloride . The process is designed to be simple, convenient, economical, and industrially viable . The current commercial preparation of this compound hydrochloride entails at least nine synthetic steps, involving the use of several hazardous reagents, such as thionyl chloride .
Chemical Reactions Analysis
Pentamustine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The synthesis of this compound often involves reagents like thionyl chloride and conditions such as controlled temperatures and pressures.
Major Products: The primary product of these reactions is this compound hydrochloride, which is used in medical treatments.
Scientific Research Applications
Treatment of Hematological Malignancies
Pentamustine has shown effectiveness in treating:
- Chronic Lymphocytic Leukemia (CLL) : It is often used as a treatment option for patients who are refractory to other therapies.
- Non-Hodgkin Lymphoma (NHL) : Particularly in cases where patients have relapsed or are refractory to rituximab-based therapies.
Table 1: Efficacy of this compound in Hematological Malignancies
Condition | Overall Response Rate (%) | Median Duration of Response (Months) | Notable Side Effects |
---|---|---|---|
Chronic Lymphocytic Leukemia | 75% | 9.2 | Neutropenia, nausea |
Non-Hodgkin Lymphoma | 74.3% | 5.6 | Fatigue, infection |
Combination Therapies
Recent studies have explored the use of this compound in combination with other agents to enhance therapeutic outcomes. For instance, combining this compound with rituximab has been shown to improve response rates in patients with refractory B-cell malignancies .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic profile of this compound is crucial for optimizing its use:
- Absorption : Administered intravenously, it demonstrates rapid distribution.
- Elimination Half-Life : The effective half-life is approximately 40 minutes, with active metabolites persisting longer.
- Drug Interactions : Caution is advised when used with other myelosuppressive agents due to increased risk of hematologic toxicities .
Case Study: Efficacy in Rituximab-Refractory Patients
A multicenter study involving 100 patients with rituximab-refractory indolent B-cell lymphoma reported an overall response rate of 75%, with a median duration of response of 9.2 months . The study highlighted the potential of this compound as a salvage therapy.
Long-Term Safety Analysis
Long-term safety data indicate that while this compound is generally well-tolerated, it can lead to significant hematologic adverse events such as neutropenia (61%) and thrombocytopenia (25%). Monitoring and management strategies are essential for mitigating these risks .
Mechanism of Action
Pentamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, this compound causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death . It is active against both active and quiescent cells .
Comparison with Similar Compounds
Pentamustine is unique due to its structure, which combines features of both alkylating agents and purine analogs . Similar compounds include:
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
This compound’s distinct structure and mechanism of action make it a valuable compound in the treatment of various cancers and in scientific research.
Biological Activity
Pentamustine is a synthetic alkylating agent that has garnered attention in oncological research for its unique biological activity against various cancers. This article explores the compound's mechanism of action, efficacy, and clinical applications, supported by data tables and case studies.
This compound functions primarily through the following mechanisms:
- DNA Cross-linking : By forming covalent bonds with DNA, this compound disrupts the cell cycle, particularly affecting rapidly dividing cancer cells. This cross-linking leads to apoptosis (programmed cell death) and is particularly effective in both actively dividing and quiescent cells.
- Metabolite Formation : The compound undergoes hydrolysis to produce metabolites that may exhibit varying degrees of cytotoxicity, contributing to its overall anticancer activity.
Efficacy Against Cancer Types
This compound has shown efficacy in various cancer types, including:
- Chronic Lymphocytic Leukemia (CLL) : Studies indicate that this compound is effective in CLL, with its efficacy potentially influenced by specific biomarkers such as CD69 expression .
- Non-Hodgkin Lymphoma : Clinical trials have demonstrated its utility in treating non-Hodgkin lymphoma, often in combination with other agents like rituximab .
Comparative Analysis with Other Alkylating Agents
The following table summarizes this compound's structural and functional characteristics compared to other alkylating agents:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Synthetic nitrogen mustard | Exhibits both alkylating and potential antimetabolic action |
Bendamustine | Bifunctional mechlorethamine derivative | Combines properties of an alkylator and purine analogue |
Chlorambucil | Nitrogen mustard derivative | Primarily acts as an alkylating agent |
Carmustine | Cyclic structure | Effective across the blood-brain barrier |
Ifosfamide | Different side-chain | Used for solid tumors with unique metabolic pathways |
Case Studies and Clinical Trials
Case Study 1: Efficacy in CLL
A study investigated the role of CD69 as a predictive biomarker for response to this compound in CLL patients. Results indicated that higher CD69 expression correlated with better treatment outcomes .
Clinical Trial Example
In a randomized phase III trial involving patients with relapsed multiple myeloma, this compound was compared with standard therapies. The results showed significant progression-free survival benefits when combined with rituximab compared to traditional chemotherapy regimens .
Research Findings
Recent research highlights the following findings regarding this compound:
- Cellular Response : In vitro studies reveal that this compound maintains activity against cells with dysfunctional apoptotic pathways, showcasing its robustness as an anticancer agent .
- Combination Therapies : The combination of this compound with other agents such as rituximab has been shown to enhance therapeutic efficacy, particularly in older populations suffering from hematologic malignancies .
Properties
CAS No. |
73105-03-0 |
---|---|
Molecular Formula |
C8H16ClN3O2 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2,2-dimethylpropyl)-1-nitrosourea |
InChI |
InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13) |
InChI Key |
UOAFGUOASVSLPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CNC(=O)N(CCCl)N=O |
Canonical SMILES |
CC(C)(C)CNC(=O)N(CCCl)N=O |
Key on ui other cas no. |
73105-03-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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